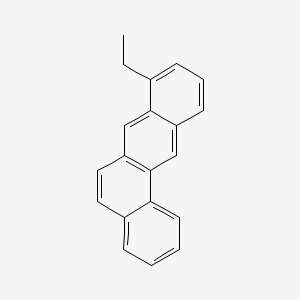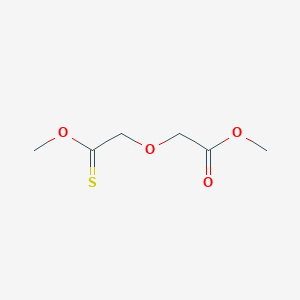
Thiodiglycolic-dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiodiglycolic-dimethyl ester can be synthesized through several methods. One common approach involves the esterification of thiodiglycolic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .
Another method involves the reaction of chloroacetic acid methyl ester with sodium sulfide. This reaction occurs in an aqueous solution with a pH buffer to maintain the pH between 5 and 8. The presence of a phase transfer catalyst can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as fractional distillation and crystallization, ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Thiodiglycolic-dimethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound to form sulfoxides or sulfones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Thiodiglycolic acid and methanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Thiodiglycolic-dimethyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of thiodiglycolic-dimethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Thiodiglycolic-dimethyl ester can be compared with other similar compounds, such as:
Dimethyl fumarate: Both compounds are esters and have potential therapeutic applications, but they differ in their chemical structure and specific biological activities.
Dimethyl adipate: Another diester, used in different industrial applications, including as a plasticizer.
Methyl butanoate: A simple ester with a pleasant odor, used in the fragrance industry.
Uniqueness
This compound is unique due to its sulfur-containing structure, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specific applications where sulfur functionality is desired .
Eigenschaften
Molekularformel |
C6H10O4S |
|---|---|
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
methyl 2-(2-methoxy-2-sulfanylideneethoxy)acetate |
InChI |
InChI=1S/C6H10O4S/c1-8-5(7)3-10-4-6(11)9-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
XYMMVQAUXLFLAM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COCC(=S)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)
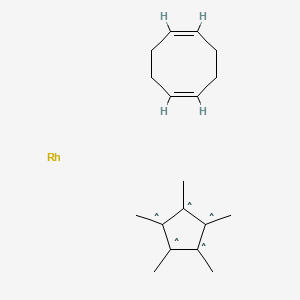
![2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13753851.png)
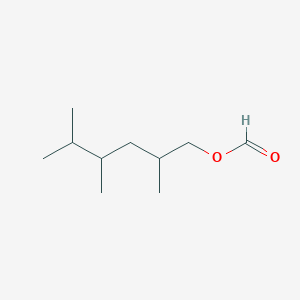


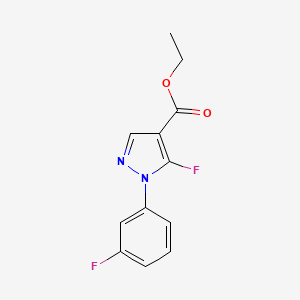

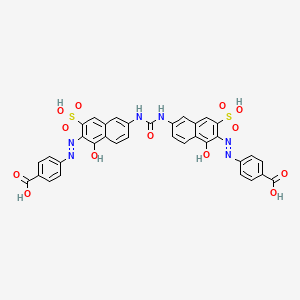
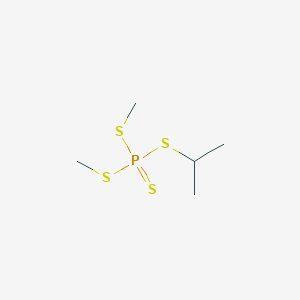


![N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13753923.png)
